molecular formula C17H16ClN5O2 B1585171 3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile CAS No. 40880-51-1

3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile

Cat. No. B1585171
CAS RN: 40880-51-1
M. Wt: 357.8 g/mol
InChI Key: NPBDWXMKLFBNIW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 144-146°C .
  • Boiling Point : Predicted to be around 603.1°C .
  • Density : Approximately 1.35 g/cm³ .

Scientific Research Applications

Liquid Crystalline Properties

  • A study focused on synthesizing poly(2-anilinoethanol) containing azobenzene groups, including derivatives of the compound , and investigating its liquid crystalline properties. The polymer produced under an electric field exhibited high electrical conductivity and good liquid crystalline behavior with smectic texture (Hosseini & Hoshangi, 2015).

Catalytic Activity in Cyclohexene Oxidation

  • New soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines were synthesized, which include derivatives of the compound. These complexes were used as catalysts for the oxidation of cyclohexene, demonstrating selective oxidation (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Spectrophotometric Applications

  • A method utilizing derivatives of the compound was developed for the spectrophotometric determination of nitrite in polluted waters. The method involved forming a stable purple azo dye and was successfully applied to polluted river water (Rathore & Tiwari, 1991).

Reversible Optical Storage

  • Research on azo polymers for reversible optical storage included the synthesis of poly[(4-nitronaphthyl)[4-[[2-(methacryloyloxy)ethyl]ethylamino]phenyl]diazene], a derivative of the compound. The study explored the effect of the size of the azo moiety on optical storage properties (Ho, Natansohn, & Rochon, 1995).

Environmental and Health Implications

  • The biotransformation of synthetic azo dyes, including derivatives of this compound, was studied. The research highlighted the health risks and environmental threats posed by the biotransformation products of these dyes (Franco et al., 2018).

properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-22(11-3-10-19)14-6-4-13(5-7-14)20-21-17-9-8-15(23(24)25)12-16(17)18/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDWXMKLFBNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866023
Record name C.I. Disperse Red 50
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile

CAS RN

40880-51-1, 12223-35-7
Record name Disperse Red 50
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40880-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
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Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Red 50
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Udrescu, F Ferrero, M Periolatto - Ultrasonics sonochemistry, 2014 - Elsevier
The possibility of reducing the use of auxiliaries in conventional cellulose acetate dyeing with Disperse Red 50 using ultrasound technique was studied as an alternative to the standard …
Number of citations: 49 www.sciencedirect.com
J Yan, H Du, H Zhang, A Jiao, H Li… - Journal of Chemical & …, 2021 - ACS Publications
The solubilities of three dyestuffs, CI Disperse Red 13, CI Disperse Red 50, and CI Disperse Red 65, in supercritical carbon dioxide were determined using a flow-type apparatus at …
Number of citations: 0 pubs.acs.org

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